![molecular formula C11H9N3O3 B1276984 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 55149-47-8](/img/structure/B1276984.png)

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Übersicht

Beschreibung

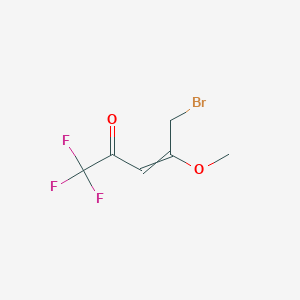

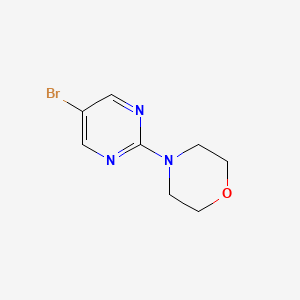

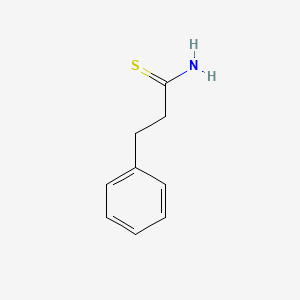

“6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” is a chemical compound with the molecular formula C11H9N3O3 . It has an average mass of 231.208 Da and a monoisotopic mass of 231.064392 Da .

Molecular Structure Analysis

The molecular structure of “6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide” consists of a quinoline core, which is a heterocyclic aromatic compound. The quinoline core is fused with a dioxolo ring and has an amino group and a carboxamide group attached .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Visible-Light-Induced Radical Bromination : The compound has been used in experiments involving visible-light-induced radical bromination, which led to significant improvements in yield compared to previous methods. This synthesis process highlights the compound's utility in organic chemistry, particularly in bromination reactions (Li, 2015).

Intramolecular Cyclization : It has been involved in studies of intramolecular cyclization of certain acids, demonstrating its role in the synthesis of complex quinoline derivatives. This process is significant for developing new chemical synthesis techniques (Li et al., 2008).

Medicinal Chemistry and Biological Activity

Potential Analgesic and Anti-Inflammatory Properties : Research indicates that derivatives of this compound may exhibit notable anti-inflammatory and analgesic activities, though these studies primarily focus on structural analogs. This suggests its potential relevance in pharmaceutical research (Roma et al., 2008).

Conformational Studies : The compound has been a subject of conformational and configurational disorder studies, providing insights into its structural properties and behavior, which is crucial for understanding its interactions and potential applications in drug design (Cuervo et al., 2009).

Applications in Antibacterial Agents

- Synthesis of Heterocyclic Compounds with Antibacterial Activity : Studies have synthesized novel heterocyclic compounds using this quinoline derivative, demonstrating potent antibacterial activities. Such research underlines the compound's role in developing new antibacterial agents (Chu et al., 1986).

Anticonvulsant and Cytotoxic Properties

Anticonvulsant Activity : Research has explored the synthesis of quinoline derivatives for anticonvulsant effects, indicating the compound's potential in developing new treatments for convulsive disorders (Wei et al., 2010).

Cytotoxic Activity for Cancer Treatment : The quinoline derivatives have shown potent cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003).

Eigenschaften

IUPAC Name |

6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-10-6(11(13)15)1-5-2-8-9(17-4-16-8)3-7(5)14-10/h1-3H,4H2,(H2,12,14)(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSOYUGCRXNGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)